molecular formula C18H21N3O2S B564869 Rabeprazole-d3 Sulfide CAS No. 1185084-49-4

Rabeprazole-d3 Sulfide

Cat. No.: B564869
CAS No.: 1185084-49-4
M. Wt: 346.463
InChI Key: BSXAHDOWMOSVAP-BMSJAHLVSA-N
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Mechanism of Action

Target of Action

Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.

Pharmacokinetics

Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy

Chemical Reactions Analysis

Types of Reactions

Rabeprazole-d3 Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of Rabeprazole thioether is this compound . Other potential products from reduction and substitution reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXAHDOWMOSVAP-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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